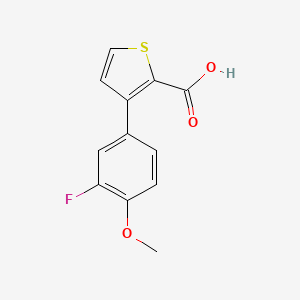

3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid

Beschreibung

3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid is a thiophene-based compound featuring a carboxylic acid group at the 2-position of the thiophene ring and a 3-fluoro-4-methoxyphenyl substituent at the 3-position. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which modulate its physicochemical properties, including lipophilicity, solubility, and electronic distribution. Such modifications are critical in drug design, as they influence bioavailability, target binding, and metabolic stability .

Eigenschaften

Molekularformel |

C12H9FO3S |

|---|---|

Molekulargewicht |

252.26 g/mol |

IUPAC-Name |

3-(3-fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H9FO3S/c1-16-10-3-2-7(6-9(10)13)8-4-5-17-11(8)12(14)15/h2-6H,1H3,(H,14,15) |

InChI-Schlüssel |

QSYSASXTJXNBKL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=C(SC=C2)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling Route

A widely reported and efficient method to prepare aryl-substituted thiophene-2-carboxylic acids involves Suzuki-Miyaura coupling between a halogenated thiophene-2-carboxylic acid derivative and an arylboronic acid bearing the desired substituents.

- Starting materials: 5-bromo-2-thiophene carboxylic acid or ester derivative and (3-fluoro-4-methoxyphenyl)boronic acid.

- Catalyst: Palladium complex such as Pd(dtbpf)Cl2.

- Base: Triethylamine or similar organic base.

- Solvent system: Mixture of tetrahydrofuran (THF), methanol, and water.

- Conditions: Stirring under inert atmosphere (argon) at room temperature or mild heating for 16 hours.

- Work-up: Removal of volatiles, acidification with aqueous citric acid, filtration, and drying to obtain the acid product.

This method yields the target 3-(3-fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid in high purity and good yield (around 90% reported for analogs).

Halogenation and Nucleophilic Substitution Strategy

An alternative approach involves:

- Starting from 3-amino-2-thiophene carboxylic acid methyl ester.

- Conversion to a ketone intermediate via cyclization with formamide.

- Chlorination of the ketone intermediate.

- Nucleophilic substitution under basic conditions to introduce the aryl substituent.

- Hydrolysis of the ester to the carboxylic acid.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-bromo-2-thiophene carboxylic acid + (3-fluoro-4-methoxyphenyl)boronic acid, Pd catalyst, base, THF/MeOH/H2O, rt | ~90 | High yield, mild conditions, scalable | Requires boronic acid and Pd catalyst |

| Halogenation & Nucleophilic Substitution | 3-amino-2-thiophene carboxylic acid methyl ester, formamide, chlorination, substitution, hydrolysis | Variable | Regioselective, versatile for substitutions | Multi-step, longer synthesis |

| Lithiation & Carboxylation | Halogenated thiophene, n-BuLi, CO2, low temperature (-60 °C) | Moderate | Direct carboxylation, regioselective | Requires low temperature, air-sensitive reagents |

Research Results and Notes on Reaction Parameters

- The Suzuki-Miyaura coupling is generally performed under inert atmosphere to avoid palladium catalyst deactivation.

- The reaction mixture is often purified by extraction and silica gel chromatography to isolate the acid in high purity.

- Hydrolysis steps converting esters to acids are typically performed under basic conditions (e.g., lithium hydroxide in aqueous solution) followed by acidification.

- The halogenation step in multi-step syntheses often uses reagents like POCl3 or iodine in the presence of strong bases or organolithium reagents.

- Reaction times range from a few hours to overnight, depending on the step and substrate.

- Yields are generally high (>70%) for Suzuki coupling and hydrolysis steps, but multi-step sequences may have cumulative yield losses.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally analogous thiophene-2-carboxylic acid derivatives, focusing on substituent effects, lipophilicity, biological activity, and applications. Key findings are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Thiophene-2-Carboxylic Acid Derivatives

*Calculated or estimated clogP values based on structural analogs.

Substituent Effects on Lipophilicity and Bioactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro and 4-methoxy groups in the target compound balance lipophilicity. Fluorine reduces logP due to its electronegativity, while methoxy increases it, resulting in an estimated clogP of ~2.5. This is lower than T3 (clogP = 3.1), which has a lipophilic 4-methoxyphenylamide group .

- Biological Activity: Antiproliferative Effects: Thiophene derivatives generally exhibit stronger antiproliferative activity than furan analogs due to higher lipophilicity and aromatic stability. The target compound’s fluoro-methoxy substitution may enhance DNA intercalation or enzyme inhibition compared to T3 . Enzyme Inhibition: The sulfonyl group in Compound 1 enables noncovalent binding to AmpC β-lactamase, demonstrating the importance of electron-deficient substituents in enzyme inhibition .

Biologische Aktivität

The compound 3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies and data tables.

Molecular Formula

- Chemical Name : 3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid

- Molecular Formula : C12H11FNO2S

- CAS Number : [Not provided in search results]

Structural Characteristics

The compound features a thiophene ring substituted with a 3-fluoro-4-methoxyphenyl group and a carboxylic acid functional group. Such structural characteristics are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various thiophene derivatives, including the compound . The following table summarizes the Minimum Inhibitory Concentrations (MICs) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Ciprofloxacin (0.381) |

| Enterococcus faecalis | 62.5 - 125 | Ciprofloxacin (0.381) |

| Escherichia coli | Data not available | - |

The compound exhibited bactericidal activity, inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways . Its activity against biofilms formed by Methicillin-resistant Staphylococcus aureus (MRSA) was also noted, with moderate-to-good inhibition compared to standard antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, thiophene derivatives have shown promise in anticancer applications. A study on related compounds indicated that certain derivatives could induce cell cycle arrest in cancer cell lines, suggesting a potential mechanism for anticancer activity .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of several thiophene derivatives, including the compound under investigation, against clinical isolates of MRSA and Enterococcus species. The results indicated significant bactericidal effects at low concentrations, demonstrating its potential as an alternative therapeutic agent .

- Anticancer Evaluation : Another study focused on the synthesis of novel derivatives based on this compound, assessing their cytotoxicity against various cancer cell lines. The findings revealed that certain modifications to the thiophene structure enhanced anticancer activity, highlighting the importance of structural optimization in drug design .

The biological activity of 3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid is primarily attributed to its ability to disrupt essential cellular processes in bacteria and cancer cells. The proposed mechanisms include:

- Inhibition of protein synthesis pathways.

- Disruption of nucleic acid synthesis.

- Interference with biofilm formation in bacterial species.

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene core. Key steps include:

- Suzuki-Miyaura Coupling: To attach the 3-fluoro-4-methoxyphenyl group to the thiophene ring using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (argon/nitrogen) .

- Carboxylic Acid Introduction: Oxidation of a methyl or ester group at the 2-position of thiophene using KMnO₄ or CrO₃ under acidic conditions .

Critical Conditions: - Temperature control (60–100°C for coupling reactions).

- Catalyst loading (1–5 mol% Pd).

- Solvent selection (THF or DMF for polar aprotic environments).

Yields (>70%) are achievable with rigorous exclusion of moisture and oxygen .

Basic: Which analytical techniques are essential for confirming the structure and purity of 3-(3-Fluoro-4-methoxyphenyl)thiophene-2-carboxylic acid?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions. Fluorine-induced deshielding in ¹H NMR (e.g., aromatic protons near F) and ¹⁹F NMR for fluorine environment analysis .

- Mass Spectrometry (HRMS): To verify molecular weight (expected [M+H]⁺ for C₁₂H₉FO₃S: 264.03) .

- X-ray Crystallography: For unambiguous structural confirmation, especially to resolve steric effects from the methoxy group .

- HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from fluorine and methoxy substituents?

Methodological Answer:

- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) and compare with experimental data .

- Variable Temperature NMR: To assess dynamic effects (e.g., rotational barriers of the methoxy group) .

- Isotopic Labeling: Introduce deuterated analogs to simplify splitting patterns in crowded spectral regions .

Advanced: What strategies optimize the regioselective functionalization of the thiophene ring for derivatization studies?

Methodological Answer:

- Directed Metalation: Use lithiation (e.g., LDA at -78°C) at the 5-position of thiophene, guided by the electron-withdrawing carboxylic acid group .

- Cross-Coupling Reactions: Employ Buchwald-Hartwig conditions for amination at the 4-position, leveraging the fluorine atom’s ortho-directing effects .

- Protecting Groups: Temporarily protect the carboxylic acid (e.g., methyl ester formation) to prevent side reactions during functionalization .

Advanced: How do fluorine and methoxy groups influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- Electron Effects: The fluoro group (-I effect) deactivates the aromatic ring, slowing electrophilic substitution but enhancing stability of metal intermediates in cross-coupling .

- Methoxy Group (+M effect): Activates the ring for nucleophilic attack but may sterically hinder bulky catalysts.

- Hammett Parameters: Use σₚ values (F: +0.06, OMe: -0.27) to predict substituent effects on reaction rates .

Example: In Suzuki couplings, electron-deficient aryl boronic acids (due to F) require higher catalyst loadings (2–5 mol% Pd) .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) .

- Metabolic Stability Testing: Evaluate compound stability in microsomal assays (e.g., human liver microsomes) to rule out degradation artifacts .

- Co-crystallization Studies: Resolve target binding modes to explain potency variations (e.g., fluorophenyl group interactions with hydrophobic pockets) .

Key Considerations for Experimental Design

- Handling Precautions: Use inert atmospheres for air-sensitive reactions (e.g., Grignard additions) .

- Solubility Challenges: Prepare stock solutions in DMSO (10 mM) for bioassays, with sonication to ensure dissolution .

- Data Reproducibility: Report detailed reaction conditions (e.g., ramp rates, stirring speeds) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.